rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans
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Overview
Description
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidinone core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridin-3-yl group: This step often involves a nucleophilic substitution reaction.
Resolution of enantiomers: The racemic mixture can be separated into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyridin-3-yl group to a piperidine ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to piperidine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to its structural similarity to naturally occurring neurotransmitters.
Medicine: : The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridin-3-yl group can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one, trans
- rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans
Uniqueness: The unique positioning of the pyridin-3-yl group in rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans imparts distinct electronic and steric properties, which can influence its binding affinity and selectivity towards specific molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10(15)5-9(6-12)11(14)8-3-2-4-13-7-8/h2-4,7,9,11H,5-6,12H2,1H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJKHDUMSCSIO-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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